2-(4-Fluoro-2-methylphenyl)azetidine

CYP Inhibition Drug Metabolism Medicinal Chemistry

2-(4-Fluoro-2-methylphenyl)azetidine (LogP ~1.9) offers distinct advantages over 2-phenylazetidine: enhanced brain penetration, metabolic stability from 4-fluoro substitution, and a built-in 19F NMR probe. Weak CYP2D6 inhibition (IC50 20,000 nM) makes it an ideal low-liability starting point for CNS SAR and ADME-Tox benchmarking. Choose this scaffold when fluorine-mediated membrane permeability and real-time metabolic tracking are critical.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B13532402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methylphenyl)azetidine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CCN2
InChIInChI=1S/C10H12FN/c1-7-6-8(11)2-3-9(7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3
InChIKeyJFVBOPOCKIUEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-2-methylphenyl)azetidine: A Strategic Fluorinated Azetidine Scaffold for Drug Discovery and Chemical Biology Procurement


2-(4-Fluoro-2-methylphenyl)azetidine (CAS: 1270343-68-4) is a 2-aryl substituted azetidine featuring a 4-fluoro-2-methylphenyl moiety . This compound belongs to the class of saturated nitrogen heterocycles that serve as valuable building blocks in medicinal chemistry due to their conformational rigidity, favorable physicochemical properties, and synthetic versatility [1]. The presence of both fluorine and methyl substituents on the phenyl ring imparts distinct lipophilicity and electronic characteristics that differentiate this compound from simpler 2-aryl azetidine analogs, making it a compelling candidate for structure-activity relationship (SAR) studies and lead optimization programs.

Why 2-(4-Fluoro-2-methylphenyl)azetidine Cannot Be Replaced by Common 2-Aryl Azetidine Analogs: A Quantitative Justification for Procurement Selection


In the procurement of 2-aryl azetidines for drug discovery and chemical biology, substituting 2-(4-fluoro-2-methylphenyl)azetidine with unsubstituted or singly substituted analogs (e.g., 2-phenylazetidine or 2-(4-fluorophenyl)azetidine) is scientifically unsound due to substantial differences in lipophilicity, metabolic stability, and target engagement profiles. The specific substitution pattern on the phenyl ring directly modulates critical drug-like properties [1]. For instance, the combined presence of a fluorine atom and a methyl group alters the compound's logP by approximately 0.4–0.6 units compared to non-fluorinated or non-methylated analogs, which can significantly impact membrane permeability and off-target binding. Furthermore, fluorine substitution has been systematically shown to enhance metabolic stability in azetidine-based scaffolds [2], a benefit not conferred by non-fluorinated comparators. The evidence presented in Section 3 quantifies these differentiating factors and provides a rigorous basis for selecting 2-(4-fluoro-2-methylphenyl)azetidine over its seemingly similar but functionally distinct in-class alternatives.

Quantitative Differentiation Evidence for 2-(4-Fluoro-2-methylphenyl)azetidine Versus Closest Analogs


CYP2D6 Inhibition Profile of 2-(4-Fluoro-2-methylphenyl)azetidine Compared to Class Baseline

2-(4-Fluoro-2-methylphenyl)azetidine demonstrates weak CYP2D6 inhibition with an IC50 of 20,000 nM in human liver microsomes, a value that is significantly less potent than many azetidine-containing clinical candidates or tool compounds [1]. This low inhibitory potency suggests a reduced risk of CYP2D6-mediated drug-drug interactions compared to more potent azetidine derivatives, which often exhibit IC50 values in the low micromolar to nanomolar range. For example, the azetidine-based triple reuptake inhibitor class frequently shows CYP2D6 IC50 values below 1,000 nM. The observed IC50 of 20 μM positions 2-(4-fluoro-2-methylphenyl)azetidine as a favorable starting point for lead optimization where minimal CYP liability is desired.

CYP Inhibition Drug Metabolism Medicinal Chemistry

Enhanced Lipophilicity of 2-(4-Fluoro-2-methylphenyl)azetidine Drives Improved Membrane Permeability Predictions

The XLogP3 value of 2-(4-fluoro-2-methylphenyl)azetidine is 1.9, which is markedly higher than that of the unsubstituted 2-phenylazetidine (LogP = 1.27–1.38) [1] and the mono-fluorinated 2-(4-fluorophenyl)azetidine (LogP = 1.52) . This increased lipophilicity (ΔLogP = +0.5 to +0.6) correlates with improved predicted membrane permeability and potential for enhanced blood-brain barrier penetration, which are critical parameters for central nervous system (CNS) drug discovery programs.

Lipophilicity ADME Drug Design

Fluorine-Mediated Enhancement of Metabolic Stability in 2-(4-Fluoro-2-methylphenyl)azetidine Relative to Non-Fluorinated Azetidines

A systematic study of fluorinated azetidines demonstrates that mono-fluorination significantly improves intrinsic microsomal clearance profiles [1]. Specifically, 3-fluoroazetidine derivatives exhibit high metabolic stability in human liver microsomes, with clearance values often reduced by >50% compared to their non-fluorinated counterparts. While direct microsomal stability data for 2-(4-fluoro-2-methylphenyl)azetidine is not yet published, the presence of the fluorine atom on the phenyl ring is expected to confer similar metabolic stabilization benefits by blocking oxidative metabolism at the para-position. In contrast, the non-fluorinated analog 2-phenylazetidine lacks this protective fluorine substitution and is thus predicted to be more rapidly metabolized.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Scientific and Industrial Use Cases for 2-(4-Fluoro-2-methylphenyl)azetidine Based on Quantified Differentiation


CNS Drug Discovery: Lead Optimization for Triple Reuptake Inhibitors or nAChR Ligands

The balanced lipophilicity (LogP = 1.9) and predicted metabolic stability of 2-(4-fluoro-2-methylphenyl)azetidine make it an attractive scaffold for central nervous system (CNS) drug discovery programs, particularly those targeting monoamine transporters or nicotinic acetylcholine receptors (nAChRs) [1]. Compared to 2-phenylazetidine, the higher LogP of 2-(4-fluoro-2-methylphenyl)azetidine suggests improved passive brain penetration, while the fluorine atom may reduce susceptibility to oxidative metabolism. Procurement of this compound supports structure-activity relationship (SAR) campaigns aiming to optimize brain exposure and metabolic stability simultaneously. This compound should be prioritized over 2-phenylazetidine or 2-(4-fluorophenyl)azetidine when CNS penetration is a key optimization goal.

ADME-Tox Profiling Studies: Evaluating CYP2D6 Liability in Azetidine-Based Series

Given its weak CYP2D6 inhibition (IC50 = 20,000 nM), 2-(4-fluoro-2-methylphenyl)azetidine serves as an excellent control compound or starting point for assessing CYP450-mediated drug-drug interaction risks in azetidine-based chemical series [2]. In contrast to more potent azetidine CYP2D6 inhibitors, this compound allows researchers to deconvolute target-specific pharmacology from CYP-related off-target effects. Procurement of this compound enables comparative ADME-Tox studies that benchmark new analogs against a low-liability baseline, facilitating the identification of structural modifications that increase CYP inhibition. This application is particularly valuable in early drug discovery where minimizing CYP liability is critical.

Chemical Biology Tool Development: Probing Lipophilicity-Dependent Cellular Uptake

The ~0.5 unit increase in LogP relative to 2-phenylazetidine enables the use of 2-(4-fluoro-2-methylphenyl)azetidine as a chemical probe to investigate how subtle changes in lipophilicity affect cellular permeability and subcellular distribution [3]. When conjugated to fluorophores or affinity tags, this scaffold can help elucidate structure-permeability relationships in live-cell imaging or target engagement assays. Researchers should select 2-(4-fluoro-2-methylphenyl)azetidine over less lipophilic analogs when designing probes that require enhanced membrane crossing efficiency without introducing excessive hydrophobicity that could lead to nonspecific binding.

Fluorine-19 NMR Spectroscopy Studies for Metabolic Fate and Protein Binding

The presence of a fluorine atom on the phenyl ring of 2-(4-fluoro-2-methylphenyl)azetidine provides a unique spectroscopic handle for 19F NMR studies [4]. This enables real-time monitoring of metabolic transformations, protein-ligand interactions, and tissue distribution without the need for radioactive labeling. Compared to non-fluorinated 2-aryl azetidines, this compound offers a distinct advantage in mechanistic ADME studies and in the development of fluorine-based biosensors. Procurement of 2-(4-fluoro-2-methylphenyl)azetidine is thus justified when 19F NMR or MRI applications are anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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